

Application Notes and Protocols for In Vivo Studies with DS-1971a

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Compound of Interest

Compound Name: DS-1971a

Cat. No.: B2355128

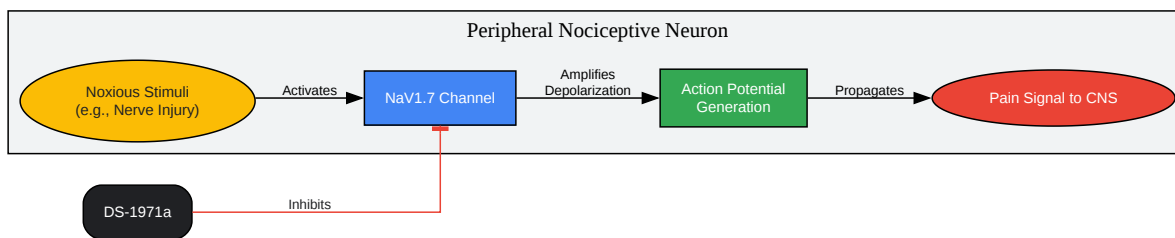
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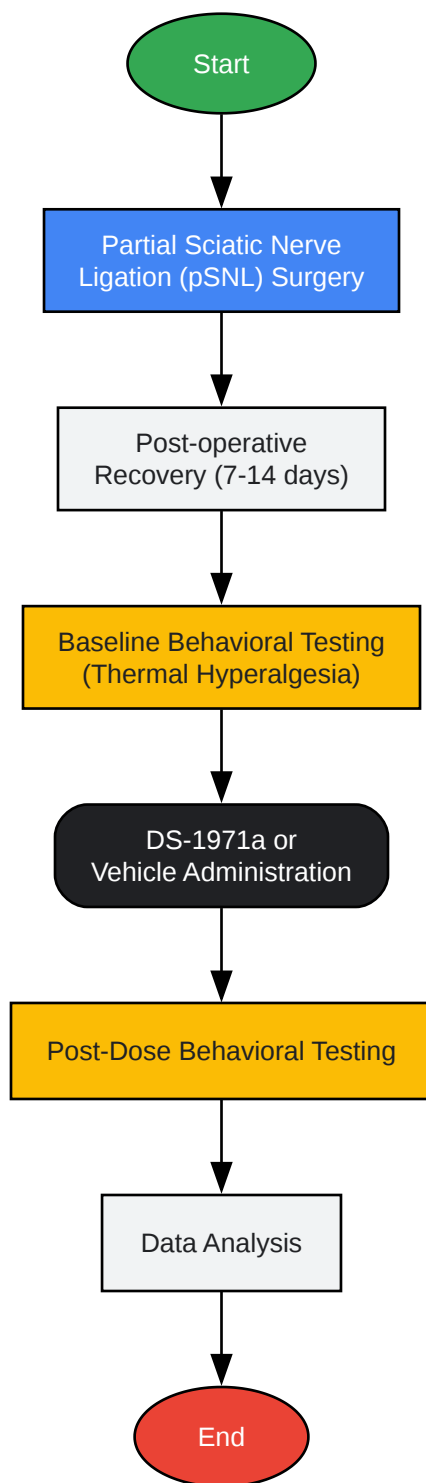
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving **DS-1971a**, a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed methodologies for evaluating the efficacy of **DS-1971a** in a neuropathic pain model.

Mechanism of Action: NaV1.7 Inhibition in Pain Signaling

DS-1971a exerts its analgesic effects by selectively blocking the NaV1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[1][2] In neuropathic pain states, NaV1.7 channels are often upregulated and contribute to the hyperexcitability of these neurons.[1] By inhibiting NaV1.7, **DS-1971a** reduces the amplification of generator potentials in response to noxious stimuli, thereby dampening the initiation and propagation of pain signals from the periphery to the central nervous system.[3]





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References

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- 2. Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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